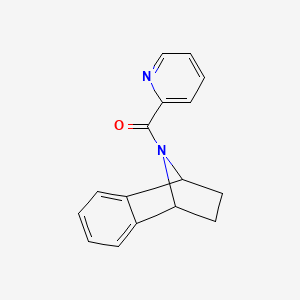

Pyridin-2-yl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

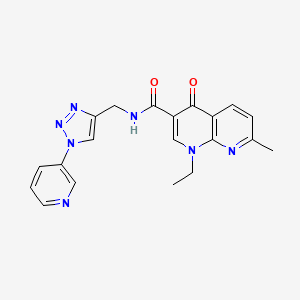

The compound seems to be a complex organic molecule that likely contains a pyridine and a tetrahydro-epimino-naphthalene moiety . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tetrahydro-epimino-naphthalene part suggests the presence of a naphthalene structure, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyridine and naphthalene moieties. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom . Naphthalene is composed of two fused benzene rings . The “tetrahydro-1,4-epiminonaphthalen-9-yl” part suggests additional complexity in the structure, possibly including a four-membered ring and an imine group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyridine derivatives are known to undergo reactions such as electrophilic substitution, nucleophilic substitution, and others . Naphthalene and its derivatives can undergo reactions like sulfonation, nitration, halogenation, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, properties such as melting point, boiling point, solubility, and others can be influenced by factors like molecular weight, polarity, and the presence of functional groups .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

- Pyridine-containing compounds, such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These compounds exhibit remarkable selectivity towards Cu2+ ions, with a notable color change during complexation, which is useful in sensing applications (Gosavi-Mirkute et al., 2017).

Synthesis of Pyrrolidines

- Pyrrolidines with varied configurations have been synthesized via 1,3-dipolar cycloadditions to sugar-derived enones, using compounds similar to the pyridine derivative . These reactions are highly diastereo- and regioselective, yielding tetrasubstituted pyrrolidines with defined stereochemistry (Oliveira Udry et al., 2014).

Catalysis in Aldol Reactions

- Zinc complexes with ligands like 2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}pyridine, which is structurally related to the queried compound, have been synthesized. These complexes are effective catalysts in aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002).

Development of Polyimides

- Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized. These materials, which incorporate pyridine derivatives, exhibit good thermal stability and mechanical properties, making them suitable for industrial applications (Wang et al., 2006).

Antimicrobial Activity

- Pyrimidine-based ligands, like 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, have shown antimicrobial activity. The metal complexes of these ligands, including those of Ni(II), Co(II), Mn(II), and Zn(II), have been studied for their potential use as drugs (Chioma et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-16(13-7-3-4-10-17-13)18-14-8-9-15(18)12-6-2-1-5-11(12)14/h1-7,10,14-15H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCWVFVUNWVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2693693.png)

![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2693696.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)

![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one](/img/structure/B2693705.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)

![4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693709.png)

![1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2693714.png)

![(2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2693715.png)